molecular formula C17H22IN3O B4331042 N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B4331042
M. Wt: 411.28 g/mol
InChI Key: LBNHCRGZCVXXJU-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 3,4-dimethylphenyl group and a 4-iodo-3,5-dimethyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Iodination: The pyrazole ring can be iodinated using iodine or iodinating reagents under controlled conditions.

    Amide bond formation: The final step involves coupling the iodinated pyrazole with a 3,4-dimethylphenyl butanoic acid derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings.

    Substitution: Halogen substitution reactions can occur at the iodine atom, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3O/c1-11-7-8-15(10-12(11)2)19-16(22)6-5-9-21-14(4)17(18)13(3)20-21/h7-8,10H,5-6,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNHCRGZCVXXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

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